molecular formula C11H18O4 B3162711 trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid CAS No. 880104-40-5

trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid

Cat. No.: B3162711
CAS No.: 880104-40-5
M. Wt: 214.26 g/mol
InChI Key: MHKFPZVBEMBDHC-UHFFFAOYSA-N
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Description

trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid (CAS: 880104-40-5) is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and an ethoxycarbonylmethyl (-CH₂COOEt) substituent at the trans-4-position. This compound is structurally characterized by its chair-conformation cyclohexane ring, a common feature in trans-disubstituted cyclohexanes . Its synthesis typically involves esterification or hydrolysis steps, as seen in analogous compounds like trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid, where sulfonic ester intermediates are hydrolyzed under basic conditions .

Properties

IUPAC Name

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKFPZVBEMBDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceuticals

The unique structure of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid suggests several pharmaceutical applications:

  • Anti-inflammatory Agents : Due to its carboxylic acid group, it may exhibit anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesics : The compound's structural characteristics could lead to the development of pain relief medications.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for further investigation in this area.

Organic Synthesis

In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Esterification : The carboxylic acid can react with alcohols to form esters.
  • Reduction Reactions : The ketone functionality can be reduced to alcohols or other derivatives.
  • Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Research areas include:

  • Binding Affinity Studies : Investigating how well the compound binds to specific biological targets.
  • Toxicological Assessments : Evaluating the safety profile of the compound through various toxicity tests.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Cyclohexane Ring Conformation
  • trans-4-Substituted Cyclohexanes : Both the target compound and trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid adopt a chair conformation, minimizing steric strain. The trans configuration ensures substituents occupy equatorial positions, as confirmed by X-ray crystallography (space group P21/c, β = 107.09°) .
  • Cis vs. Trans Isomers : Cis isomers, such as cis-4-hydroxycyclohexanecarboxylic acid, exhibit higher pKa values (4.836 for trans vs. 4.815 for cis) due to reduced hydrogen-bonding capacity .
Substituent Effects
  • Ethoxycarbonyl vs.
  • Chlorophenyl vs. Ethoxycarbonyl : trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (m.p. 252–254°C) has a higher melting point than the target compound (data unavailable), likely due to stronger π-π interactions from the aromatic ring .

Physicochemical Properties

Table 1: Key Physicochemical Properties
Compound Name Substituent Melting Point (°C) pKa LogP (Estimated)
trans-4-(2-Ethoxy-2-oxoethyl)... Ethoxycarbonyl ethyl N/A ~3.5* 1.8–2.5
trans-4-[(Phenylsulfonyloxy)methyl]... Phenylsulfonyloxy methyl 292 K (crystal) 2.1† 2.0–2.8
trans-4-(4-Chlorophenyl)... 4-Chlorophenyl 252–254 4.1‡ 3.2–3.9
trans-4-Hydroxycyclohexanecarboxylic acid Hydroxy N/A 4.836 -0.5–0.2

*Estimated based on carboxylic acid pKa (typically 3–5) and electron-withdrawing ethoxycarbonyl group.
†Derived from sulfonic ester analogs.
‡From chlorophenyl-substituted acids .

  • Solubility: The ethoxycarbonyl group improves lipid solubility compared to polar substituents like hydroxy or amino groups, as seen in tranexamic acid (37% urinary recovery) versus its more lipophilic prodrugs (84–97% recovery) .

Biological Activity

trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₄
  • Molar Mass : 214.26 g/mol
  • CAS Number : 880104-40-5

The compound features a cyclohexane ring with an ethoxy group and a ketone functionality, which contributes to its chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The compound has been studied for its ability to modulate apoptosis-related proteins, particularly within the context of cancer treatment.

  • Inhibition of Bcl-2 Family Proteins : Research indicates that derivatives of this compound can inhibit Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis. This inhibition may help overcome multidrug resistance (MDR) in cancer cells by promoting apoptosis in resistant cell lines .
  • Calcium Homeostasis Regulation : Studies have suggested that the compound may influence calcium signaling pathways by interacting with inositol triphosphate receptors (IP3Rs), thereby affecting intracellular calcium levels .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using HL60/MX2 cells demonstrated that the compound could induce apoptosis by upregulating pro-apoptotic proteins despite the presence of high levels of Mcl-1, indicating a potential strategy for overcoming MDR .

Other Biological Activities

  • Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of Bcl-2 and Mcl-1; induction of apoptosis in MDR cell lines
Anti-inflammatoryPotential effects on inflammatory pathways; further studies needed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid, and what are their key challenges?

  • Answer : Synthesis typically involves multi-step processes, including cyclohexane ring functionalization and introduction of the ethoxy-oxoethyl group. Key steps may include:

  • Friedel-Crafts acylation to attach the oxoethyl moiety, followed by esterification with ethanol.
  • Stereochemical control during ring substitution to ensure the trans configuration, often requiring chiral catalysts or optimized reaction conditions (e.g., low temperature) .
  • Challenges : Avoiding side reactions such as epimerization or ester hydrolysis. Purity is often assessed via HPLC or GC (>98% purity standards, as seen in cyclohexane-derivative syntheses) .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and trans stereochemistry (e.g., coupling constants for cyclohexane protons) .
  • X-ray Crystallography : Resolves absolute configuration, critical for verifying trans-4 substitution .
  • Chromatography : HPLC with UV detection or GC-MS for purity assessment, especially to detect residual solvents or byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy-oxoethyl) influence the reactivity of the cyclohexanecarboxylic acid core?

  • Answer :

  • The ethoxy group acts as an electron donor via resonance, stabilizing intermediates during reactions like ester hydrolysis. Conversely, the oxoethyl group is electron-withdrawing, increasing electrophilicity at the carbonyl carbon .
  • Experimental Design : Compare reaction rates (e.g., hydrolysis) of trans-4-(2-Ethoxy-2-oxoethyl) derivatives with analogs lacking substituents. Use kinetic studies (UV-Vis or LC-MS monitoring) to quantify effects .

Q. How can researchers resolve contradictions in stereochemical outcomes during functionalization of the cyclohexane ring?

  • Answer : Contradictions often arise from competing reaction pathways (e.g., axial vs. equatorial attack). Strategies include:

  • Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) favor equatorial attack due to transition-state stabilization .
  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) can enforce stereoselectivity, as demonstrated in analogous anodic oxidation studies of cyclohexanecarboxylic acids .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

  • Answer :

  • Molecular Docking : Screen against target proteins (e.g., enzymes with cyclohexane-binding pockets) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogs (e.g., antimicrobial or anticancer activities in related cyclohexane derivatives) .

Q. How does the trans configuration impact the compound’s physicochemical properties compared to cis isomers?

  • Answer :

  • Solubility : Trans isomers often exhibit higher aqueous solubility due to reduced steric hindrance and improved crystal packing efficiency.
  • Thermal Stability : Cis isomers may show lower melting points due to less symmetric structures. Differential Scanning Calorimetry (DSC) is recommended for direct comparison .

Methodological Notes

  • Data Contradiction Analysis : When conflicting reactivity or stereochemical data arise, cross-validate using orthogonal techniques (e.g., combining NMR, X-ray, and computational modeling) .
  • Derivative Design : Prioritize substituents with known bioactivity (e.g., thiophene or fluorophenyl groups, as seen in structurally similar compounds) to enhance pharmacological potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid

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